Discovery and isolation of Hydantocidin from Streptomyces hygroscopicus
Discovery and isolation of Hydantocidin from Streptomyces hygroscopicus
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Hydantocidin from Streptomyces hygroscopicus.
Abstract
Hydantocidin, a potent non-selective herbicide, was first discovered and isolated from the submerged culture of Streptomyces hygroscopicus SANK 63584.[1][2] This novel compound possesses a unique molecular structure featuring a spiro-bond between a ribose and a hydantoin (B18101) moiety, with the molecular formula C₇H₁₀N₂O₆.[1][3] Its herbicidal activity stems from its role as a proherbicide; within the plant, it is phosphorylated and subsequently inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. This guide provides a comprehensive overview of the available technical information regarding the fermentation of the producing organism, the multi-step purification process of Hydantocidin, and its physicochemical and biological properties. Detailed experimental protocols, where available in the public domain, are presented, along with a summary of its herbicidal efficacy.
Introduction
The genus Streptomyces is a rich source of bioactive secondary metabolites, including many clinically and agriculturally important compounds. Streptomyces hygroscopicus is a particularly prolific species, known for producing a variety of natural products.[4] In 1991, researchers from Sankyo Co., Ltd. in Japan reported the discovery of a new compound with potent, non-selective herbicidal activity from the culture broth of Streptomyces hygroscopicus strain SANK 63584. This compound was named Hydantocidin.
Structurally, Hydantocidin is a spiro-nucleoside analog, a novel class of natural products at the time of its discovery. Its unique structure, elucidated by mass spectrometry and NMR spectroscopy, consists of a hydantoin ring linked to a ribofuranose sugar via a spiro-carbon. This distinct architecture is responsible for its biological activity.
Hydantocidin exhibits broad-spectrum herbicidal effects against both monocotyledonous and dicotyledonous weeds, making it a compound of significant interest for the development of new agrochemicals. Its novel mode of action, the inhibition of adenylosuccinate synthetase, provides an alternative to herbicides with established resistance issues.
Fermentation of Streptomyces hygroscopicus SANK 63584
The production of Hydantocidin is achieved through submerged fermentation of Streptomyces hygroscopicus SANK 63584. While the specific, detailed fermentation protocol for this particular strain and product is not fully available in the reviewed literature, a general understanding of the process can be derived from protocols for other secondary metabolites produced by S. hygroscopicus.
Culture and Inoculum Development
A vegetative culture of S. hygroscopicus SANK 63584 is prepared by inoculating a suitable seed medium and incubating with agitation to generate sufficient biomass for inoculation of the production fermenter.
Production Fermentation
The production of Hydantocidin is carried out in a submerged culture system. The following table summarizes the general conditions for Streptomyces hygroscopicus fermentation, which can be considered a starting point for the optimization of Hydantocidin production.
| Parameter | General Conditions |
| Carbon Source | Glycerol, Glucose, Starch |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone, L-tryptophan |
| Mineral Salts | CaCO₃, NaCl, MgSO₄·7H₂O, (NH₄)₂HPO₄, K₂HPO₄ |
| pH | 6.0 - 7.5 |
| Temperature | 25 - 30 °C |
| Aeration | Agitation (e.g., 220 rpm) and sterile air supply |
| Fermentation Time | 7 - 12 days |
Note: The specific composition of the fermentation medium and the precise operating parameters for optimal Hydantocidin production by S. hygroscopicus SANK 63584 are not detailed in the available literature.
Isolation and Purification of Hydantocidin
Hydantocidin is isolated from the culture filtrate of the fermentation broth through a multi-step chromatographic process. The purification protocol is designed to remove impurities and concentrate the active compound, leading to the crystallization of pure Hydantocidin.
Experimental Protocol
The following protocol outlines the successive treatments used for the isolation and purification of Hydantocidin.
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Adsorption on Activated Carbon: The culture filtrate is first treated with activated carbon to adsorb Hydantocidin and other organic molecules.
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Diaion HP-20 Column Chromatography: The material eluted from the activated carbon is then subjected to chromatography on a Diaion HP-20 resin column.
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Dowex 50WX4 Column Chromatography: Fractions containing Hydantocidin from the Diaion HP-20 column are further purified using a Dowex 50WX4 cation exchange column.
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Avicel Column Chromatography: The final purification step involves chromatography on an Avicel (microcrystalline cellulose) column.
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Crystallization: The purified Hydantocidin is crystallized from acetone (B3395972) as colorless needles.
Note: Specific details regarding column dimensions, elution buffers, gradients, and flow rates for each chromatographic step are not available in the reviewed literature.
Experimental Workflow Diagram
References
- 1. Hydantocidin: a new compound with herbicidal activity from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydantocidin: a new compound with herbicidal activity from Streptomyces hygroscopicus. | Semantic Scholar [semanticscholar.org]
- 3. Deciphering the Biosynthetic Gene Cluster for Potent Freshwater Toxin | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 4. The description and antibiotic production of Streptomyces hygroscopicus var. Geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]
